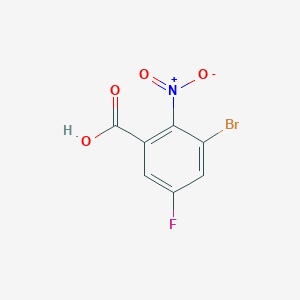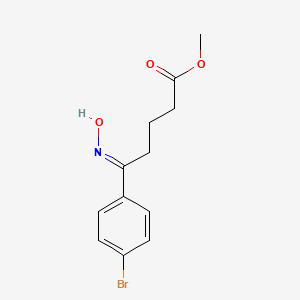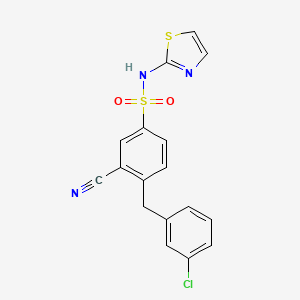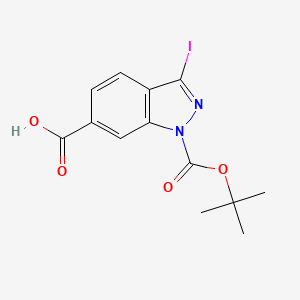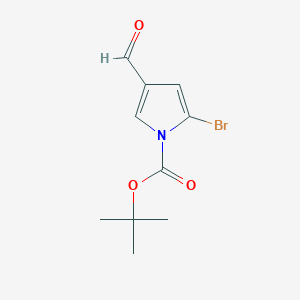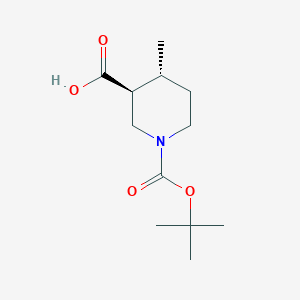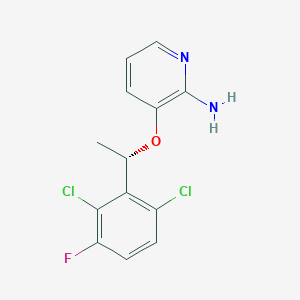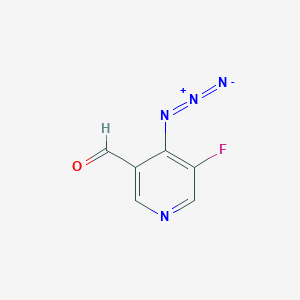
4-Azido-5-fluoropyridine-3-carbaldehyde
説明
科学的研究の応用
Synthesis and Chemical Reactions
4-Azido-5-fluoropyridine-3-carbaldehyde and its derivatives are primarily used in various synthesis and chemical reactions. For instance, 5-azidooxazole-4-carbaldehydes, closely related to 4-azido-5-fluoropyridine-3-carbaldehyde, have been studied for their instability and reactivity in solution, leading to the formation of different chemical structures through reactions like Cornforth rearrangement (L'abbé, Ilisiu, Dehaen, & Toppet, 1993). Similarly, derivatives of 5-fluoropyridine, such as 2-azido-3,5-dichloropyridine and 2-azido-5-chloro-3-fluoropyridine, have been utilized in 1,3-dipolar cycloaddition reactions with alkynes in ionic liquids to synthesize 1,4,5-trisubstituted [1,2,3]-triazoles (Zhong & Guo, 2010).
Anticancer Applications
Some derivatives of 4-azido-5-fluoropyridine-3-carbaldehyde have shown promise in anticancer research. 6-Azido-5-fluoro and 5-fluoro-6-iodo derivatives have been identified as covalent inhibitors of orotidine-5'-monophosphate decarboxylase (ODCase), an enzyme involved in pyrimidine biosynthesis, showing potential anticancer activities in cell-based assays against various leukemia cell lines (Bello et al., 2009).
Photophysical Properties
The study of photophysical properties of derivatives is another area of interest. For example, heterocyclic orthoaminoaldehyde derivatives, synthesized from reduction of azido derivatives, displayed varying absorption and emission properties depending on the substituents present, which is crucial for applications in fluorescence-based techniques (Patil et al., 2010).
Synthesis of Novel Compounds
The reactivity of azidopyrazole derivatives, similar in structure to 4-azido-5-fluoropyridine-3-carbaldehyde, with various organophosphorus reagents has been explored, leading to the synthesis of new compounds with potential cytotoxic activities against cancer cell lines (El-Sayed, Ewies, El‐Hussieny, Boulos, & Shalaby, 2016).
Miscellaneous Applications
Other research includes the facile synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives (Journet, Cai, Kowal, & Larsen, 2001) and the use of related compounds in nickel(II) chemistry (Escuer, Vlahopoulou, & Mautner, 2011).
特性
IUPAC Name |
4-azido-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN4O/c7-5-2-9-1-4(3-12)6(5)10-11-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCFVXZLPITMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N=[N+]=[N-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-5-fluoropyridine-3-carbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

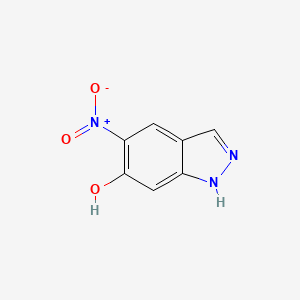
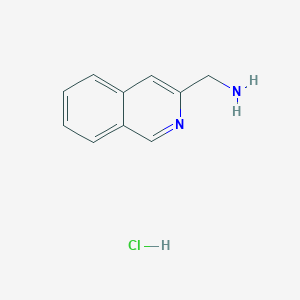
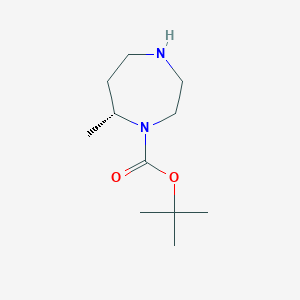
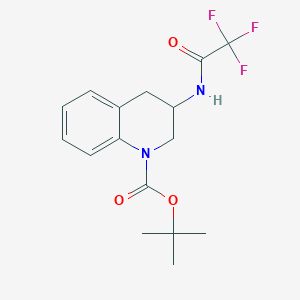
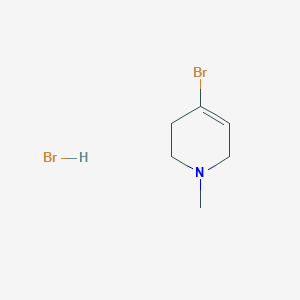
![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)
![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)
